molecular formula C11H10BrClN2O B2420023 (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol CAS No. 1699302-51-6

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol

Cat. No.: B2420023
CAS No.: 1699302-51-6
M. Wt: 301.57
InChI Key: WCLLNOLSTLLRFU-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol is a chemical compound of significant interest in scientific research, primarily serving as a versatile synthetic intermediate. Its molecular structure, which incorporates both pyrazole and substituted phenyl rings, is commonly found in compounds with valuable biological and chemical properties. Researchers utilize this and similar pyrazole derivatives in the exploration and development of new pharmaceutical agents, as the pyrazole core is a known pharmacophore present in drugs with anti-inflammatory, anticancer, and antimicrobial activities . The bromo and chloro substituents on the phenyl ring make this compound a particularly valuable precursor for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies. Beyond pharmaceutical development, this chemical finds application in material science and agrochemical research. Pyrazole derivatives are investigated for their potential use in creating advanced materials, such as metal-organic frameworks (MOFs) or functional polymers, due to their capacity for coordination and non-covalent interactions . In biochemical research, it can act as a key building block in the synthesis of enzyme inhibitors or receptor modulators, helping to elucidate complex biological pathways. This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2O/c1-15-6-8(5-14-15)11(16)7-2-9(12)4-10(13)3-7/h2-6,11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLLNOLSTLLRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CC(=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol typically involves the following steps:

    Preparation of 3-Bromo-5-chlorobenzyl alcohol: This can be achieved by reacting 3-bromo-5-chlorobenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol.

    Formation of the pyrazole derivative: The next step involves the reaction of the 3-bromo-5-chlorobenzyl alcohol with 1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine or chlorine substituents using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium thiolate in DMF.

Major Products Formed

    Oxidation: 3-Bromo-5-chlorobenzaldehyde, 3-Bromo-5-chlorobenzoic acid.

    Reduction: 3-Chlorophenyl-(1-methylpyrazol-4-yl)methanol, 3-Bromo-phenyl-(1-methylpyrazol-4-yl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol serves as an intermediate for creating more complex organic molecules. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.

Biology

The compound has potential applications in studying enzyme interactions due to its structural characteristics. The presence of halogen substituents can influence binding affinities to biological targets, making it a valuable tool in biochemical research.

Medicine

Research indicates that (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol may possess pharmacological properties , including:

  • Anti-inflammatory effects : Preliminary studies suggest that the compound could modulate inflammatory pathways.
  • Antimicrobial activity : Case studies have shown efficacy against various pathogens, including bacteria and fungi. For example, derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against E. coli and S. aureus .

Data Table: Pharmacological Activities

Activity TypePathogen/TargetMIC/IC50 ValueReference
AntibacterialE. coli12.5 mg/mL
AntifungalA. flavus0.0025 µg/mL
CytotoxicityHCT-116 cell lineIC50 0.58 µM

Case Studies

  • Antimicrobial Screening : A series of pyrazole derivatives including (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol were synthesized and tested for antimicrobial activity against various strains, demonstrating promising results that warrant further investigation .
  • Anticancer Research : In vitro studies have shown that derivatives exhibit significant cytostatic activity against cancer cell lines, indicating potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance its binding affinity to these targets, while the pyrazole moiety can modulate its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-chlorophenyl)methanol
  • (3-Chlorophenyl)-(1-methylpyrazol-4-yl)methanol
  • (3-Bromo-phenyl)-(1-methylpyrazol-4-yl)methanol

Uniqueness

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole moiety provides a versatile scaffold for further modifications and applications.

Biological Activity

The compound (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol is a synthetic organic molecule that combines a brominated phenyl group with a methylpyrazole moiety, featuring a methanol functional group. This unique structure may influence its chemical reactivity and biological activity, particularly in pharmacological contexts. Despite limited direct studies on this specific compound, its structural analogs and the broader family of pyrazole derivatives provide insights into its potential biological effects.

Chemical Structure and Properties

The structure of (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol can be represented as follows:

C11H10BrClN2O\text{C}_{11}\text{H}_{10}\text{BrClN}_2\text{O}

This compound features:

  • A bromine atom at the 3-position and a chlorine atom at the 5-position of the phenyl ring, which can enhance binding affinities to biological targets.
  • A methylpyrazole group that may modulate its pharmacological activity.

Biological Activity Overview

While direct studies on the biological activity of (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol are scarce, research on related pyrazole compounds indicates several potential activities:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to exhibit significant antibacterial and antifungal properties. For example, compounds structurally similar to this one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range .
  • Anti-inflammatory Properties : The presence of halogen substituents has been associated with enhanced anti-inflammatory effects in related pyrazole compounds. These effects are often linked to their ability to inhibit specific enzymes involved in inflammatory pathways .
  • Anticancer Potential : Some pyrazole derivatives have shown promise in cancer research, exhibiting cytotoxic effects against various cancer cell lines. Compounds with similar structures have been reported to induce apoptosis in cancer cells, suggesting that this compound might also possess anticancer properties .

The mechanism of action for (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol likely involves:

  • Interaction with specific molecular targets such as enzymes or receptors.
  • Modulation of signaling pathways due to the unique electronic properties imparted by the bromine and chlorine substituents.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into potential biological activities:

Compound NameStructure FeaturesBiological Activity
1-(3-Bromophenyl)-3-methylpyrazoleBrominated phenyl; PyrazoleAnti-inflammatory
5-Chloro-1-(phenyl)-1H-pyrazoleChlorinated pyrazole; Aromatic ringAntipyretic
4-Methylthio-1-(3-bromophenyl)-1H-pyrazoleSulfur substitution; Brominated phenylAnticancer activity

This table illustrates that compounds with similar halogenated structures often exhibit potent biological activities, suggesting that (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol may also possess noteworthy pharmacological properties.

Case Studies and Research Findings

Research has highlighted various pyrazole derivatives' roles in pharmacology:

  • A study demonstrated that certain pyrazoles showed significant antibacterial activity comparable to commercial antibiotics .
  • Another investigation revealed that pyrazole compounds could inhibit tubulin polymerization, leading to potential applications in cancer therapy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol?

Methodological Answer: The synthesis typically involves sequential halogenation and coupling reactions. Key steps include:

  • Halogenation : Bromination/chlorination of phenylpyrazole precursors using reagents like NBS (N-bromosuccinimide) or Cl2 gas, with AlCl3 as a catalyst in solvents such as dichloromethane (DCM) at 0–25°C for regioselectivity .
  • Coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the methanol-bearing pyrazole moiety. Pd(PPh3)4 or Cu(I)-based catalysts are effective for aryl-aryl bond formation .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95% by HPLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6). Key signals include:
    • Methanol proton: δ 4.8–5.2 ppm (broad singlet).
    • Aromatic protons: δ 6.9–8.1 ppm (split due to bromine/chlorine coupling) .
  • IR Spectroscopy : Confirm hydroxyl (O-H stretch: 3200–3500 cm<sup>−1</sup>) and C-Br/C-Cl bonds (550–800 cm<sup>−1</sup>) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> matches theoretical mass (e.g., C11H10BrClN2O: ~317.96 g/mol) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, wavefunction analysis) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate:
    • Frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
    • Electrostatic potential maps (via Multiwfn) to identify regions prone to nucleophilic attack (e.g., halogenated phenyl ring) .
  • Topological Analysis : AIM (Atoms in Molecules) theory evaluates bond critical points, confirming weak intermolecular interactions (e.g., C-H···O) .

Q. How can researchers resolve contradictions between experimental data and computational predictions?

Methodological Answer:

  • Validation Steps :
    • Confirm synthesis purity (e.g., elemental analysis, X-ray crystallography) to rule out impurities skewing experimental results .
    • Adjust computational parameters (e.g., solvent effects via PCM model, higher basis sets like def2-TZVP) to improve agreement .
    • Cross-validate with multiple methods (e.g., MP2 for electron correlation) .

Q. What strategies optimize catalytic systems for regioselective functionalization of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/Cu bimetallic systems for Suzuki coupling or Ullmann reactions. For example, CuI/1,10-phenanthroline improves yields in aryl ether formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce regioselectivity. Use kinetic studies (e.g., <sup>19</sup>F NMR monitoring) to balance trade-offs .

Q. How do substituents (Br, Cl, methylpyrazole) influence biological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • SAR Studies :
    • Replace Br/Cl with F or I to modulate lipophilicity (logP) and membrane permeability.
    • Compare bioactivity of derivatives in enzymatic assays (e.g., kinase inhibition).
    • Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. What methodologies evaluate its potential as a pharmaceutical lead compound?

Methodological Answer:

  • In Vitro Screening :
    • Cytotoxicity (MTT assay against cancer cell lines, IC50 determination).
    • ADMET profiling: Microsomal stability (human liver microsomes), CYP450 inhibition .
  • In Silico Optimization : QSAR models prioritize derivatives with improved solubility (ALOGPS) and reduced toxicity (ProTox-II) .

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